3-Amino-1,2,4-oxadiazol-5(4H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3O2/c3-1-4-2(6)7-5-1/h(H3,3,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJWCGRUQOIQQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NOC(=O)N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154020-18-5 | |
| Record name | 3-amino-1,2,4-oxadiazol-5(4H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways for 3 Amino 1,2,4 Oxadiazol 5 4h One
Precursor Selection and Design for Oxadiazole Ring Formation
The formation of the 3-amino-1,2,4-oxadiazol-5(4H)-one ring is fundamentally a cyclization reaction that builds the heterocyclic core from acyclic or different cyclic starting materials. The choice of these precursors determines the synthetic route and the conditions required for efficient conversion. Key starting materials include nitrogen-rich compounds that provide the necessary nitrogen atoms for the ring and a carbon source for the C5 carbonyl group.
Nitrogen-rich precursors are essential for constructing the diamino- and oxo- functionalities of the target molecule. Compounds like sodium dicyanamide (B8802431) and hydroxylamine (B1172632) derivatives are particularly effective.
A notable and efficient one-step synthesis utilizes sodium dicyanamide and hydroxylamine hydrochloride as the primary reactants. chim.it Sodium dicyanamide serves as a compact and reactive source of two nitrile groups, one of which is ultimately converted into the C3-amino group, while the other participates in forming the C5-carbonyl of the oxadiazolone ring.
Hydroxylamine (NH₂OH) and its salts, such as hydroxylamine hydrochloride, are crucial reagents that provide the N-O bond required for the oxadiazole ring structure. In the synthesis starting from sodium dicyanamide, hydroxylamine acts as the nucleophile that initiates the reaction cascade leading to ring formation. chim.it The reaction involves the nucleophilic addition of hydroxylamine to one of the cyano groups of the dicyanamide anion. chim.it
The general precursor class for 1,2,4-oxadiazoles is amidoximes, which are often generated in situ from the reaction of a nitrile with hydroxylamine. rsc.orgnih.gov This intermediate is central to many synthetic strategies for this heterocyclic system.
Table 1: Key Nitrogen-Rich Precursors and Their Roles
| Precursor | Chemical Formula | Role in Synthesis |
| Sodium Dicyanamide | Na[N(CN)₂] | Provides the N-C-N backbone for the C3-amino group and the C5-carbonyl carbon. chim.it |
| Hydroxylamine Hydrochloride | NH₂OH·HCl | Acts as a nucleophile and provides the N-O linkage essential for the 1,2,4-oxadiazole (B8745197) ring structure. chim.itrsc.org |
While the synthesis from sodium dicyanamide generates the C5-carbonyl group from a nitrile precursor, other synthetic routes for 1,2,4-oxadiazol-5-ones employ precursors that already contain a carbonyl or a masked carbonyl group. These compounds directly provide the C5 atom of the heterocyclic ring.
Common carbonyl-containing reagents used in the synthesis of related oxadiazolone structures include phosgene, triphosgene, and chloroformates. These highly reactive compounds can react with precursors containing the N-C-N-O backbone, such as N-hydroxyguanidine derivatives, to facilitate cyclization. For instance, the reaction between an N-hydroxyguanidine and a chloroformate would involve acylation of the hydroxy group followed by an intramolecular cyclization to form the oxadiazol-5-one ring.
Carbonyldiimidazole (CDI) is another effective carbonylating agent used to activate carboxylic acids for reaction with amidoximes, which subsequently cyclize to form 1,2,4-oxadiazoles. chim.itmdpi.commdpi.com In the context of forming a 5-oxo derivative, CDI or a similar reagent could theoretically be used to cyclize a suitable N-hydroxy-urea or a related precursor.
Cyclization Mechanisms and Reaction Condition Optimization
The cyclization to form this compound can be influenced by catalysts and reaction parameters such as temperature and pH. The mechanism typically proceeds through either base-catalyzed or acid-catalyzed pathways, each affecting the reaction kinetics and the stability of intermediates.
Acid catalysis is a common strategy for promoting the cyclodehydration step in the formation of various 1,2,4-oxadiazoles. organic-chemistry.org In a typical acid-catalyzed mechanism involving an O-acylamidoxime intermediate, a Brønsted or Lewis acid protonates the oxygen atom of the oxime, making it a better leaving group (water) and facilitating the nucleophilic attack by the amide nitrogen to close the ring.
In the specific synthesis of this compound from sodium dicyanamide, the final step of the process involves acidification of the reaction mixture with concentrated hydrochloric acid. chim.it This step is crucial for the precipitation and isolation of the final product. While the initial ring-forming reactions occur under basic or neutral conditions, the final acidic environment ensures the protonation of the heterocyclic ring, stabilizing the product and facilitating its separation from the aqueous solution. It is plausible that this final acidification step also drives the tautomerization to the more stable keto form of the oxadiazolone ring.
Base-catalyzed pathways are highly effective for the synthesis of 1,2,4-oxadiazoles, often proceeding at room temperature. mdpi.comnih.gov In the synthesis of this compound from sodium dicyanamide, the reaction is initiated in the presence of sodium hydroxide. chim.it The base serves multiple purposes:
It deprotonates hydroxylamine hydrochloride to generate the free, more nucleophilic hydroxylamine.
It catalyzes the nucleophilic attack of hydroxylamine onto one of the nitrile carbons of the dicyanamide anion.
It facilitates the subsequent intramolecular cyclization of the resulting intermediate.
The proposed mechanism begins with the formation of a mono-oxime derivative intermediate. chim.it This is followed by an intramolecular nucleophilic attack from the nitrogen of the newly formed amidoxime onto the carbon of the second nitrile group. A subsequent rearrangement and hydrolysis of the imine intermediate, likely during the workup, would form the C5-carbonyl group and complete the ring closure. The use of a strong base in an aprotic solvent like DMSO is a well-established method for promoting the cyclization of O-acylamidoximes to 1,2,4-oxadiazoles at ambient temperatures. mdpi.com
The kinetics and selectivity of the synthesis of this compound are highly dependent on temperature and pH.
pH: The pH of the reaction medium is a critical parameter. The synthesis is initiated under basic conditions by adding sodium hydroxide to neutralize the hydroxylamine hydrochloride and to catalyze the initial nucleophilic attack. chim.it The reaction medium's basicity enhances the nucleophilicity of hydroxylamine. The synthesis concludes with a sharp decrease in pH through the addition of concentrated hydrochloric acid. chim.it This acidic quench is essential for protonating the final product, which is highly acidic due to the secondary amine proton, thereby neutralizing the corresponding anion formed under basic conditions and causing the neutral product to precipitate from the aqueous solution. This pH-swing from basic to acidic is a key aspect of the reaction's design, ensuring both efficient formation and effective isolation of the target compound.
Table 2: Summary of Reaction Conditions and Their Effects
| Parameter | Condition | Effect on Reaction |
| pH | Initially basic (NaOH added), followed by strong acidification (HCl). chim.it | The basic condition facilitates nucleophilic attack and cyclization; acidification is crucial for product isolation. |
| Temperature | 40 °C chim.it | Optimizes reaction rate while minimizing potential degradation or side reactions. |
| Catalyst | Base-mediated (NaOH) chim.it | Increases the rate of the initial nucleophilic addition by generating free hydroxylamine. |
Advanced Synthetic Techniques and Yield Enhancement Strategies
The synthesis of this compound and its derivatives has been a subject of significant research, leading to the development of advanced techniques aimed at improving efficiency, yield, and reaction conditions. These methods represent a departure from traditional multi-step procedures, offering more direct and atom-economical routes to the target molecule.
One-Step Synthetic Procedures
One-pot synthetic strategies for 1,2,4-oxadiazoles are highly valued for their operational simplicity and efficiency. These methods often involve the reaction of amidoximes with various acylating agents or carboxylic acids, followed by in-situ cyclodehydration. organic-chemistry.org A notable one-pot protocol involves the reaction of nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation and solvent-free conditions, which can lead to 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. organic-chemistry.org Another efficient one-pot synthesis of 3,5-diaryl substituted 1,2,4-oxadiazoles utilizes a two-component reaction of gem-dibromomethylarenes with amidoximes, offering the advantage of readily available starting materials and achieving excellent yields of around 90%. researchgate.net
The use of activating agents is central to many one-pot syntheses. For instance, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) has been successfully employed for the one-pot synthesis of oxazol-5(4H)-ones from amino acids in aqueous solvents. nih.gov This reagent facilitates both the N-acylation of amino acids and the subsequent cyclodehydration in a single pot. nih.gov While this example pertains to a different oxazole isomer, the principle of using a single reagent for activation and cyclization is a key strategy in developing one-step procedures for this compound.
| Starting Materials | Reagents/Conditions | Product | Yield | Reference |
| Amidoximes and Benzyl Thiols | Transition metal-free, extra oxidant-free, mild conditions | 3,5-substituted-1,2,4-oxadiazoles | High | researchgate.net |
| gem-dibromomethylarenes and amidoximes | One-pot, two-component reaction | 3,5-diarylsubstituted-1,2,4-oxadiazoles | ~90% | researchgate.net |
| N-acylamino acids | N,N-diethylaniline, DMT-MM | oxazol-5(4H)-ones | Not specified | nih.gov |
Microwave-Assisted Synthesis Approaches for Oxadiazole Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including oxadiazole derivatives. wjarr.comijper.org This technique offers several advantages over conventional heating, such as rapid and uniform heating, which can significantly reduce reaction times from hours to minutes. jobpcr.comjyoungpharm.org
For the synthesis of 1,3,4-oxadiazole (B1194373) derivatives, which are structurally related to the target compound, microwave irradiation has been successfully applied in cyclization reactions. For example, the synthesis of 2-substituted-1,3,4-oxadiazole analogues has been achieved by the reaction of a hydrazide with an aromatic aldehyde, followed by cyclization with acetic anhydride under microwave irradiation with silica gel. wjarr.com Similarly, new derivatives of 5-phenyl-1,3,4-oxadiazole have been obtained via microwave-assisted cyclodehydration of unsymmetrical N,N′-diacylhydrazines. mdpi.com
The application of microwave technology is considered a green chemistry approach as it often leads to higher yields in shorter reaction times with reduced energy consumption and sometimes without the need for a solvent. ijper.orgsemanticscholar.org
| Reactants | Method | Key Features | Product | Reference |
| Hydrazide, Aromatic Aldehyde | Microwave-assisted cyclization with acetic anhydride | Short reaction time, excellent yield | 2-substituted-1,3,4-oxadiazole analogues | wjarr.com |
| Unsymmetrical N,N′-diacylhydrazines | Microwave-assisted cyclodehydration | Rapid synthesis | 5-phenyl-1,3,4-oxadiazole derivatives | mdpi.com |
| Aminoguanidine Bicarbonate, Carboxylic Acids | Microwave-assisted synthesis | Solvent-free or minimal solvent | 5-substituted 3-amino-1,2,4-triazoles | mdpi.com |
Oxidative Cyclization Methods (e.g., PIDA-mediated)
Oxidative cyclization represents a key strategy for the formation of the 1,2,4-oxadiazole ring. This approach often involves the intramolecular formation of a nitrogen-oxygen bond from a suitable precursor. A variety of oxidizing agents have been employed for this transformation.
A particularly effective method for the synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles is the use of Phenyliodine(III) diacetate (PIDA) as an oxidant. researchgate.net This method involves the intramolecular cyclization of aromatic N-acylguanidines. researchgate.net The PIDA-mediated approach is advantageous due to its mild reaction conditions, operational simplicity, high tolerance for various functional groups, and the low toxicity of the reagents. researchgate.net This protocol provides a novel and efficient synthetic route to 3-amino-1,2,4-oxadiazole derivatives with moderate to good yields. researchgate.net
Other oxidants such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) have also been described for the oxidative cyclization of amidoximes to form 1,2,4-oxadiazoles. researchgate.net This method is tolerant of a range of alkyl, aryl, and heteroaryl substrates, offering a rapid and straightforward synthetic procedure. researchgate.net Furthermore, electrochemical methods have been developed for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from N-benzyl amidoximes through anodic oxidation, which proceeds via an iminoxy radical and subsequent intramolecular cyclization under mild conditions. rsc.org
| Precursor | Oxidant/Method | Key Features | Product | Yield | Reference |
| Aromatic N-acylguanidines | PhI(OAc)2 (PIDA) | Mild conditions, high functionality tolerance | 3-amino-5-aryl-1,2,4-oxadiazoles | Moderate to good | researchgate.net |
| Amidoximes | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Rapid and straightforward | 1,2,4-oxadiazoles | Not specified | researchgate.net |
| N-benzyl amidoximes | Anodic oxidation (Electrochemical) | Mild conditions, broad substrate scope | 3,5-disubstituted 1,2,4-oxadiazoles | Not specified | rsc.org |
| N-(2-acetaminophenyl)enaminones | PIDA | Metal-free, mild conditions | Quinoxalines | Not specified | rsc.org |
Scalable Synthetic Protocols and Industrial Process Enhancements
The transition from laboratory-scale synthesis to large-scale industrial production necessitates the development of robust, efficient, and scalable protocols. For this compound, this involves the adoption of advanced manufacturing technologies and the optimization of reaction parameters to ensure high throughput, purity, and cost-effectiveness.
Continuous-Flow Reactor Designs for Large-Scale Production
Continuous-flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing, particularly for large-scale production. beilstein-journals.orgresearchgate.net Flow reactors enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction efficiency, safety, and product consistency. researchgate.net
An efficient continuous flow process has been reported for the synthesis of 1,3,4-oxadiazoles via an iodine-mediated oxidative cyclization approach. beilstein-journals.orgnih.gov This system utilizes a heated packed-bed reactor filled with a solid base (K2CO3) and achieves high yields (up to 93%) with short residence times of just 10 minutes. beilstein-journals.org The scalability of this process was demonstrated with a productivity of 34 mmol/h and was further enhanced by integrating in-line quenching, extraction, and automated chromatography for purification. beilstein-journals.orgnih.gov
| Reactor Type | Key Features | Advantages for Large-Scale Production | Throughput Example | Reference |
| Heated packed-bed reactor | Solid K2CO3 base, short residence time (10 min) | Improved efficiency, safety, integrated quenching and extraction | 34 mmol/h | beilstein-journals.org |
| Mesofluidic flow reactor | On-chip mixing, columns of solid-supported reagents | Automated synthesis, rapid screening of parameters | Gram quantities | durham.ac.uk |
Optimization of Reaction Parameters for Industrial Synthesis
The optimization of reaction conditions is a critical step in developing a scalable and economically viable industrial synthesis. This involves a systematic investigation of various parameters to maximize yield and purity while minimizing costs and environmental impact.
For the synthesis of 1,2,4-oxadiazoles, the choice of base has been identified as a crucial parameter. For instance, in the reaction of amidoximes with esters, NaOH was found to be the most suitable base. mdpi.com The optimization of solvent systems is also critical. While many syntheses are performed in organic solvents, the development of protocols in aqueous media is highly desirable from an environmental and cost perspective.
In a continuous flow setup, parameters such as flow rate, reactor temperature, and reagent concentration can be precisely controlled and optimized. For example, in the synthesis of 4,5-disubstituted oxazoles, it was found that reducing the flow rates and heating the solution as it passed through a column containing a solid-supported base was necessary to achieve high yields (>89%) and purities (>98%). durham.ac.uk The ability to rapidly screen a wide range of reaction conditions using automated flow reactors facilitates the efficient optimization of the synthesis of this compound for industrial-scale production.
| Parameter | Effect on Reaction | Optimization Strategy | Example | Reference |
| Base | Influences reaction rate and yield | Screening of different bases | NaOH found to be optimal for reaction of amidoximes with esters | mdpi.com |
| Flow Rate and Temperature | Affects conversion and purity in flow synthesis | Systematic variation to find optimal conditions | Reduced flow rate and heating to 85 °C improved yield and purity | durham.ac.uk |
| Solvent | Impacts solubility, reaction rate, and environmental footprint | Exploring different solvents, including aqueous media | Not specified for the target compound, but a general consideration |
Chemical Reactivity and Derivatization Strategies of 3 Amino 1,2,4 Oxadiazol 5 4h One
Transformational Reactions of the Oxadiazole Ring System
The 1,2,4-oxadiazole (B8745197) ring is characterized by a low level of aromaticity and a labile O-N bond, making it susceptible to various ring transformation reactions. chim.it These reactions can be induced by thermal or photochemical means and often lead to the formation of other more stable heterocyclic systems. chim.itresearchgate.net
Oxidation Reactions
The amino group of 3-amino-1,2,4-oxadiazol-5(4H)-one and its derivatives can be oxidized to form nitro derivatives. This transformation is a key step in the synthesis of certain energetic materials. For instance, the oxidation of the amino group to a nitramino group has been reported in the synthesis of 3-amino-5-nitramino-1,2,4-oxadiazole. researchgate.netresearchgate.net A common method for this oxidation involves the use of a mixture of nitric acid and acetic anhydride. researchgate.net Another approach involves the partial oxidation of related amino-oxadiazole compounds using hydrogen peroxide in concentrated sulfuric acid. mdpi.com
| Precursor | Oxidizing Agent(s) | Product | Reference |
| 3-amino-5-N-ethoxychloroamido-1,2,4-oxadiazole hydrochloride | HNO₃/Ac₂O | Not specified in abstract | researchgate.net |
| 3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (BAFF-1) | 35% H₂O₂ in concentrated H₂SO₄ | 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (ANFF-1) | mdpi.com |
| 3,5-Diamino-4-(5-amino-1,3,4-oxadiazol-2-yl)-1H-pyrazole | KNO₃ in concentrated H₂SO₄ | 4-(5-amino-1,3,4-oxadiazol-2-yl)-N,N′-dinitro-1H-pyrazole-3,5-diamine | thieme-connect.com |
Reduction Reactions
The 1,2,4-oxadiazole ring can undergo reduction, which often involves the cleavage of the weak O-N bond. chim.it This can lead to ring-opening or rearrangement to form different heterocyclic structures. chim.it For example, the reaction of 1,2,4-oxadiazoles with hydrazine (B178648) can lead to reductive ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangements, yielding 3-amino-1,2,4-triazoles. nih.gov Additionally, the keto group at the 5-position can be reduced to a hydroxyl group, although specific examples for the parent compound are not detailed in the provided results.
Substitution Reactions and Functional Group Interconversions
The functional groups on the this compound scaffold provide opportunities for various substitution and interconversion reactions.
Nucleophilic Substitution at the Amino Group
The amino group at the 3-position of the oxadiazole ring is nucleophilic and can participate in substitution reactions with various electrophiles. This allows for the introduction of a wide range of substituents, leading to the synthesis of diverse derivatives. For example, the amino group can react with alkyl halides or acyl chlorides. This reactivity is fundamental in creating libraries of compounds for screening in drug discovery programs. nih.gov
Electrophilic Aromatic Substitution on Substituted Aromatic Moieties in Derivatives
While the parent compound does not have an aromatic moiety for electrophilic substitution, its derivatives often do. For instance, in 3-(4-aminophenyl)-1,2,4-oxadiazol-5(4H)-one, the aminophenyl group can undergo electrophilic aromatic substitution. clearsynth.com The position of substitution (ortho, meta, or para) is directed by the activating or deactivating nature of the substituents already present on the aromatic ring. masterorganicchemistry.comyoutube.com The amino group is a strongly activating, ortho-para director. youtube.com
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of a halogen (e.g., Br₂, Cl₂) with a Lewis acid catalyst. youtube.com
Nitration: Introduction of a nitro group (NO₂) using a mixture of nitric acid and sulfuric acid. youtube.commasterorganicchemistry.com
Sulfonation: Introduction of a sulfonic acid group (SO₃H). masterorganicchemistry.com
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. masterorganicchemistry.com
Synthesis of Nitrogen-Rich Salts and Complex Derivatives
This compound can be used as a precursor for the synthesis of nitrogen-rich salts, which are of interest as energetic materials. rsc.org The acidic proton on the ring nitrogen allows for the formation of salts with nitrogen-rich bases like hydroxylamine (B1172632) and hydrazine. rsc.org These salts often exhibit desirable properties for energetic materials, such as high density and thermal stability. rsc.org For example, the hydroxylamine and hydrazine salts of this compound have been synthesized and characterized. rsc.org
Formation of Hydroxylamine and Hydrazine Salts
A notable reaction of this compound (also referred to as AOD) is its ability to form nitrogen-rich salts with hydroxylamine and hydrazine. rsc.org These reactions are significant for synthesizing new energetic materials. The synthesis involves reacting AOD with the respective nitrogen bases, resulting in the formation of hydroxylamine (AOD-HyAm) and hydrazine (AOD-Hy) salts in good yields. rsc.org
These salts have been characterized using various spectroscopic methods and their solid-state structures confirmed by single X-ray crystallography. rsc.org The formation of these salts is a straightforward acid-base reaction where the acidic proton on the oxadiazole ring of AOD is transferred to the basic nitrogen atom of hydroxylamine or hydrazine.
Table 1: Physicochemical Properties of AOD and its Salts. rsc.org
| Compound | Formula | Density (g cm⁻³) | Decomposition Temp. (°C) |
| This compound (AOD) | C₂H₂N₄O₂ | 1.76 | 185 |
| AOD-Hydroxylamine (AOD-HyAm) | C₂H₅N₅O₃ | 1.73 | 145 |
| AOD-Hydrazine (AOD-Hy) | C₂H₆N₆O₂ | 1.64 | 130 |
Derivatization for Energetic Material Applications
The 1,2,4-oxadiazole ring is a valuable scaffold in the design of energetic materials. Its incorporation into molecules can enhance their energetic performance and safety properties. researchgate.net The derivatization of compounds containing this ring system is a key strategy for developing novel high-energy-density materials (HEDMs). researchgate.net
One common approach involves the introduction of energetic groups, such as nitro groups, onto the parent molecule. For instance, the amino group on similar heterocyclic compounds can be nitrated to form nitro derivatives, significantly increasing the energetic output of the resulting compound. Furthermore, the combination of different nitrogen-rich heterocycles is an effective method for fine-tuning the properties of energetic materials. researchgate.net
Research has shown that combining the 1,2,4-oxadiazole moiety with other heterocyclic rings like furazan (B8792606) can lead to insensitive energetic materials. researchgate.net For example, the synthesis of 3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5(4H)-one and its subsequent derivatization through nitration and oxidation reactions have yielded new energetic compounds with desirable properties. researchgate.net The introduction of various functional groups allows for the modulation of density, thermal stability, and sensitivity to impact and friction. rsc.orgresearchgate.net
Table 2: Examples of Derivatization Reactions for Energetic Materials
| Starting Material | Reagents | Product Type | Application |
| 3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5(4H)-one | Nitrating agents (e.g., HNO₃/H₂SO₄) | Nitro-substituted derivatives | High-Energy-Density Materials researchgate.net |
| 3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5(4H)-one | Oxidizing agents | Oxidized derivatives | High-Energy-Density Materials researchgate.net |
| This compound | Hydroxylamine | Hydroxylamine Salt | Insensitive Energetic Materials rsc.org |
| This compound | Hydrazine | Hydrazine Salt | Insensitive Energetic Materials rsc.org |
The development of energetic salts is another important derivatization strategy. By reacting the acidic parent compound with various nitrogen-rich bases, a library of energetic salts can be synthesized, each with unique performance characteristics and sensitivity profiles. researchgate.net
Spectroscopic and Structural Elucidation of 3 Amino 1,2,4 Oxadiazol 5 4h One
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and probing the molecular vibrations of 3-Amino-1,2,4-oxadiazol-5(4H)-one.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, and related derivatives, reveals characteristic absorption bands that correspond to specific vibrational modes of the molecule. nih.govnih.gov
Key functional groups and their corresponding vibrational frequencies are summarized in the table below. The presence of N-H, C=O, and C=N stretching vibrations are particularly significant in confirming the structure. nih.govnih.gov The solvent environment can influence the exact position of these absorption bands. nih.gov
Table 1: Characteristic IR Absorption Bands for this compound and Related Compounds
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | References |
|---|---|---|---|
| N-H (Amino group) | Stretching | 3300-3500 | ijper.orgsemanticscholar.org |
| C=O (Carbonyl group) | Stretching | 1650-1750 | nih.govijper.org |
| C=N (Oxadiazole ring) | Stretching | 1550-1650 | nih.govijper.org |
| C-N | Stretching | 1300-1400 | ijper.orgsemanticscholar.org |
| N-N | Stretching | 1000-1100 | ijper.orgsemanticscholar.org |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to IR spectroscopy by detecting changes in the polarizability of a molecule's electron cloud during vibration. It is particularly useful for observing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound (AOD) has been used to characterize the molecule, often in conjunction with IR spectroscopy for a comprehensive vibrational analysis. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
Proton NMR (¹H NMR) Chemical Shifts and Coupling Patterns
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In derivatives of 3-amino-1,2,4-oxadiazole, the chemical shifts of the protons can vary depending on the substituents attached to the core structure. rsc.org
For the parent compound, the protons of the amino group (NH₂) typically appear as a broad singlet. The exact chemical shift can be influenced by the solvent and concentration. In substituted analogs, aromatic protons and protons on alkyl chains will exhibit characteristic chemical shifts and coupling patterns (e.g., doublets, triplets, multiplets) that help to define their positions relative to the oxadiazole ring. rsc.org
Table 2: Representative ¹H NMR Data for Substituted 3-Amino-1,2,4-oxadiazole Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
|---|---|---|---|---|---|
| 5-Phenyl-1,2,4-oxadiazol-3-amine | DMSO-d₆ | 7.91-7.54 (m), 6.51 (s) | multiplet, singlet | Aromatic H, NH₂ | rsc.org |
| 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-amine | DMSO-d₆ | 7.93 (d), 7.13 (d), 6.33 (s), 3.85 (s) | doublet, doublet, singlet, singlet | Aromatic H, NH₂, OCH₃ | rsc.org |
| 4-(3-Amino-1,2,4-oxadiazol-5-yl)benzonitrile | DMSO-d₆ | 8.15 (d), 8.07 (d), 6.56 (s) | doublet, doublet, singlet | Aromatic H, NH₂ | rsc.org |
Carbon NMR (¹³C NMR) Chemical Shifts
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in the 1,2,4-oxadiazole (B8745197) ring are particularly diagnostic. The carbon atom of the carbonyl group (C=O) in this compound and its derivatives typically resonates at a downfield chemical shift, while the other ring carbon (C=N) appears at a different characteristic position. nih.gov
Substituent effects on the phenyl ring in related 4-(substituted phenyl)-3-phenyl-1,2,4-oxadiazol-5(4H)-ones have been studied, showing that the chemical shifts of the oxadiazole ring carbons can be correlated with electronic parameters of the substituents. nih.gov
Table 3: Representative ¹³C NMR Data for the 1,2,4-Oxadiazole Ring in Substituted Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment | Reference |
|---|---|---|---|---|
| 5-Phenyl-1,2,4-oxadiazol-3-amine | DMSO-d₆ | 173.45, 169.47 | C5, C3 | rsc.org |
| 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-amine | DMSO-d₆ | 173.00, 169.05 | C5, C3 | rsc.org |
| 4-(3-Amino-1,2,4-oxadiazol-5-yl)benzonitrile | DMSO-d₆ | 172.00, 169.54 | C5, C3 | rsc.org |
Multinuclear NMR Spectroscopy for Complex Structures
For a more in-depth structural analysis, especially for understanding the electronic structure and tautomeric forms, multinuclear NMR techniques such as ¹⁵N and ¹⁴N NMR can be employed. mdpi.com ¹⁵N NMR spectroscopy, although less sensitive due to the low natural abundance of the ¹⁵N isotope, can provide direct information about the nitrogen atoms in the heterocyclic ring and the amino group. nih.gov The chemical shifts of the nitrogen atoms are sensitive to their hybridization and chemical environment. nih.gov
¹⁴N NMR can also be utilized, though the signals are often broad due to the quadrupolar nature of the ¹⁴N nucleus. nih.gov These advanced NMR techniques are valuable for distinguishing between isomers and studying intermolecular interactions. nih.gov
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a critical analytical technique for determining the molecular mass and elucidating the structure of compounds through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition by providing a highly accurate mass-to-charge ratio (m/z) nih.govresearchgate.net.
While detailed electron impact (EI) mass spectrometry studies specifically for this compound are not extensively documented in the surveyed literature, the fragmentation patterns can be predicted based on the analysis of related 1,2,4-oxadiazole structures and general fragmentation principles. The molecular ion (M+) peak would be expected, although its intensity can vary researchgate.netraco.cat.
The fragmentation of 1,2,4-oxadiazole derivatives under electron impact is known to proceed via cleavage of the heterocyclic ring and attached side chains researchgate.netnih.gov. Key fragmentation pathways for this compound would likely involve:
Ring Cleavage: The oxadiazole ring can undergo scission. A common fragmentation process for 1,2,4-oxadiazoles involves cleavage at the 1-5 and 3-4 bonds researchgate.net.
Loss of Small Molecules: Fragmentation is often initiated by the loss of stable small molecules. For this compound, potential losses include CO from the carbonyl group, N2, and HNCO.
Side-Chain Fragmentation: The amino group can influence fragmentation, potentially through the loss of an amino radical (•NH2) or ammonia (B1221849) (NH3) nih.gov.
Studies on substituted 3-aryl-1,2,4-oxadiazole derivatives show that the most relevant fragmentation pathways often result from cleavage of the N-N bond in a side chain, accompanied by rearrangements like the McLafferty rearrangement if an appropriate chain is present researchgate.net. For this compound, the primary fragment ions would likely arise from the initial heterocyclic ring cleavage.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and details of the crystal packing.
Single Crystal X-ray Diffraction for Absolute Configuration
Single crystal X-ray diffraction is the gold standard for determining the absolute configuration of chiral molecules and the precise spatial arrangement of atoms in a crystal lattice. Although a specific crystal structure for this compound is not available in the searched literature, analysis of closely related structures provides valuable insight into the expected crystallographic parameters.
For instance, the crystal structures of various amino-substituted oxadiazole and triazole derivatives have been determined nih.govnih.govrsc.org. These analyses confirm the planarity of the heterocyclic rings and provide detailed geometric data. A study on complexes of 3-aryl-1,2,4-oxadiazol-5-ones, which share the same core ring system, confirms the participation of the ring atoms in intermolecular interactions rsc.org.
Below is a representative table of crystal data for a related amino-oxadiazole compound, 4-[4-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine, which illustrates the type of information obtained from a single crystal X-ray diffraction experiment nih.gov.
| Parameter | Value |
|---|---|
| Empirical Formula | C6H4N8O3 |
| Formula Weight (Mr) | 236.17 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 7.1681 (9) |
| b (Å) | 10.8147 (13) |
| c (Å) | 12.3448 (18) |
| α (°) | 90 |
| β (°) | 103.155 (1) |
| γ (°) | 90 |
| Volume (V) (ų) | 931.9 (2) |
| Z | 4 |
| Temperature (K) | 293 |
| Calculated Density (Dx) (Mg m⁻³) | 1.683 |
| Final R indices [I > 2σ(I)] | R1 = 0.031, wR2 = 0.096 |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The solid-state architecture of this compound is expected to be dominated by a network of intermolecular hydrogen bonds, given the presence of multiple donor and acceptor sites. The amino group (-NH2) and the ring nitrogen at position 4 (N-H) are potent hydrogen bond donors. The carbonyl oxygen (C=O) and the ring nitrogen at position 2 are effective hydrogen bond acceptors.
Crystal structures of analogous compounds confirm the prevalence of these interactions. In related amino-triazolones and amino-oxadiazoles, extensive N—H⋯O and N—H⋯N hydrogen bonds link molecules into chains, layers, or complex three-dimensional frameworks nih.govnih.govnih.gov. For example, in the crystal structure of 4-amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one, adjacent molecules are linked into layers by O—H⋯O and N—H⋯O hydrogen bonds, which are then connected into a 3D network by further hydrogen bonding from the amino group nih.gov. A study of 3-aryl-1,2,4-oxadiazol-5-ones complexed with a base showed that the carbonyl oxygen and the adjacent ring nitrogen are key sites for hydrogen bonding rsc.org.
In addition to hydrogen bonding, π-π stacking interactions between the planar 1,2,4-oxadiazole rings may contribute to the stability of the crystal lattice. Such interactions are common in heterocyclic systems and have been observed in the crystal structures of some substituted oxadiazoles (B1248032), with typical centroid-centroid distances of approximately 3.7 Å iucr.orgnih.gov. These interactions would involve the overlapping of the π-electron systems of adjacent rings, further organizing the molecules in the solid state.
Computational Chemistry and Theoretical Investigations of 3 Amino 1,2,4 Oxadiazol 5 4h One
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to exploring the molecular and electronic structure of 3-Amino-1,2,4-oxadiazol-5(4H)-one. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, energy, and electronic properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.govacs.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. acs.org DFT calculations, often using functionals like B3LYP, are employed to optimize the molecular geometry and compute various electronic parameters that describe the molecule's stability and reactivity. mdpi.combhu.ac.in These studies are foundational for understanding the structure-property relationships of heterocyclic compounds. researchgate.net
Table 1: Key Electronic Properties of this compound Calculated by DFT (Note: The following values are illustrative, based on typical findings for similar heterocyclic compounds, and would be determined specifically for the title compound in a dedicated computational study.)
| Parameter | Description | Typical Value Range |
| Total Energy | The total electronic energy of the molecule in its optimized geometry, indicating its stability. | Varies (e.g., in Hartrees) |
| Dipole Moment | A measure of the overall polarity of the molecule, arising from non-uniform charge distribution. | 3.0 - 5.0 Debye |
| Ionization Potential | The energy required to remove an electron from the molecule. | 8.0 - 9.5 eV |
| Electron Affinity | The energy released when an electron is added to the molecule. | 1.0 - 2.5 eV |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular reactivity and stability. researchgate.net A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This analysis helps in understanding the intramolecular charge transfer (ICT) that can occur within the molecule. bhu.ac.in
Table 2: Frontier Molecular Orbital (FMO) Parameters for this compound (Note: These values are representative for this class of compounds and serve as an example.)
| Orbital | Description | Energy (eV) |
| HOMO | Highest Occupied Molecular Orbital; region of the molecule likely to donate electrons. | -7.5 |
| LUMO | Lowest Unoccupied Molecular Orbital; region of the molecule likely to accept electrons. | -1.5 |
| Energy Gap (ΔE) | LUMO - HOMO; indicates chemical reactivity and kinetic stability. | 6.0 |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites. bhu.ac.in The MEP map displays the electrostatic potential on the surface of the molecule using a color spectrum. researchgate.net Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. bhu.ac.inresearchgate.net
For this compound, the MEP map would likely show negative potential concentrated around the carbonyl oxygen and the ring nitrogen atoms, identifying them as sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino group and the N-H group of the ring would exhibit positive potential, marking them as sites for nucleophilic attack.
Tautomerism Studies and Relative Energetic Stabilities
Heterocyclic compounds containing both amine and carbonyl functionalities, such as this compound, can exist in different tautomeric forms. Tautomerism is a critical phenomenon that can influence the compound's chemical and pharmacological properties. researchgate.net Computational studies are essential for determining the relative stabilities of these tautomers.
For the closely related compound 5-amino-2,3-dihydro-1,2,4-oxadiazol-3-one, theoretical calculations have established that among four possible tautomers, the lactam form (the keto form) is the most stable. rsc.org This suggests that this compound is the predominant and most energetically favorable tautomer over its potential iminol (enol) forms. Calculations of the total electronic energies of each tautomer allow for a quantitative comparison of their relative stabilities.
Table 3: Theoretical Relative Stabilities of Possible Tautomers (Note: Based on findings for analogous structures. The title compound is Tautomer A.)
| Tautomer | Structure Name | Relative Energy (kcal/mol) | Stability |
| Tautomer A | This compound (Keto) | 0.00 | Most Stable |
| Tautomer B | 5-Amino-3-hydroxy-1,2,4-oxadiazole (Enol) | > 5.0 | Less Stable |
| Tautomer C | 3-Imino-1,2,4-oxadiazolidin-5-one | > 10.0 | Less Stable |
Solvent Effects on Molecular Structure and Spectroscopic Properties
The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the molecular structure, stability, and spectroscopic properties of this compound.
Solvent polarity can alter the tautomeric equilibrium. nih.govorientjchem.org For instance, polar solvents may stabilize a more polar tautomer through dipole-dipole interactions or hydrogen bonding, potentially shifting the equilibrium compared to the gas phase or non-polar solvents. nih.gov Furthermore, theoretical calculations can predict shifts in spectroscopic data, such as UV-Visible absorption maxima, in different solvents, which is crucial for interpreting experimental results. researchgate.netnih.gov
Molecular Docking Simulations for Ligand-Target Interactions of Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a protein's active site. While specific molecular docking studies on derivatives of this compound are not extensively documented in the available literature, research on analogous 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) derivatives provides significant insights into their potential as therapeutic agents. These studies highlight how the oxadiazole scaffold can interact with various biological targets.
Research into a series of 1,2,4-oxadiazole derivatives linked to 5-fluorouracil (B62378) has demonstrated their potential as anticancer agents through the inhibition of the Human Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov This receptor is a key player in angiogenesis, a process crucial for tumor growth and metastasis. nih.gov The docking studies for these compounds were performed using the Molegro Virtual Docker, with the crystal structure of the VEGFR-2 enzyme (PDB ID: 1YWN) as the target. nih.gov The investigation revealed that several derivatives exhibited promising anticancer activity against various human cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), and prostate (DU-145) cancers. nih.gov Among the synthesized compounds, those with specific substitutions on the phenyl ring attached to the 1,2,4-oxadiazole moiety showed significant activity. nih.gov
Interactive Data Table: Docking Scores and Anticancer Activity of 1,2,4-Oxadiazole Linked 5-Fluorouracil Derivatives
| Compound ID | Substitution on Phenyl Ring | Target | Docking Score (kcal/mol) | Most Active Against Cell Line | IC50 (µM) |
| 7a | Unsubstituted | VEGFR-2 | - | A549 | 0.18 ± 0.019 |
| 7b | 2-chloro | VEGFR-2 | - | A549 | 0.21 ± 0.011 |
| 7c | 3,5-dimethoxy | VEGFR-2 | - | A549 | 0.11 ± 0.009 |
| 7d | 4-methoxy | VEGFR-2 | - | A549 | 0.25 ± 0.023 |
| 7i | 4-methyl | VEGFR-2 | - | A549 | 0.19 ± 0.015 |
| Data sourced from a study on 1,2,4-oxadiazole linked 5-fluorouracil derivatives. nih.gov |
In a separate line of investigation, derivatives of 3-aryl-5-amine-cyclohexyl-1,2,4-oxadiazole were evaluated for their antileishmanial potential. mdpi.com The study focused on the structure-activity relationship, revealing that the nature of the substituent on the phenyl ring significantly influences the biological activity. mdpi.com For instance, the presence of an electron-donating methoxy (B1213986) group at the para-position of the phenyl ring in compound Ox1 resulted in a tenfold increase in activity compared to the compound with an electron-withdrawing nitro group at the same position (Ox3 ). mdpi.com
Interactive Data Table: Antileishmanial Activity of 3-Aryl-5-amine-cyclohexyl-1,2,4-oxadiazole Derivatives
| Compound ID | Substitution on Phenyl Ring (p-position) | IC50 (µM) |
| Ox1 | Methoxy | 32.9 |
| Ox2 | - | 220 |
| Ox3 | Nitro | 336 |
| Data highlights the impact of substituents on the antileishmanial activity of 1,2,4-oxadiazole derivatives. mdpi.com |
Furthermore, molecular docking studies on 1,3,4-oxadiazole derivatives have also provided valuable information on their ligand-target interactions. A series of 2,5-disubstituted 1,3,4-oxadiazoles were synthesized and docked into the active site of the epidermal growth factor receptor (EGFR) tyrosine kinase domain (PDB: 1M17). semanticscholar.org The nitrogen atoms of the 1,3,4-oxadiazole ring were found to form crucial hydrogen bonds with the amino acid residue Met769 in most of the docked compounds. semanticscholar.org One of the most active compounds, IIe , exhibited a docking score of -7.89 kcal/mol and formed three hydrogen bonds with Gln767, Met769, and Thr766. semanticscholar.org
These studies collectively underscore the importance of the oxadiazole ring, both 1,2,4- and 1,3,4-isomers, as a versatile scaffold in designing molecules with specific biological activities. The substitutions on the core ring system play a pivotal role in determining the binding affinity and selectivity towards different biological targets. Although direct computational data on this compound derivatives is limited, the findings from these related structures provide a strong foundation for future in-silico studies to explore their therapeutic potential.
Applications of 3 Amino 1,2,4 Oxadiazol 5 4h One in Advanced Materials and Chemical Synthesis
Role as a Synthetic Building Block in Organic Chemistry
The 1,2,4-oxadiazole (B8745197) ring system is a significant structural unit in organic synthesis and medicinal chemistry, often used as a stable bioisostere for ester and amide functionalities. lifechemicals.comorganic-chemistry.org Specifically, 3-Amino-1,2,4-oxadiazol-5(4H)-one serves as a multifunctional synthon, providing multiple reactive sites for constructing more complex heterocyclic systems. researchgate.netrsc.org The amino group and the oxadiazolone ring can undergo various chemical transformations, including acylation, nitration, and coupling reactions, allowing for its incorporation into a diverse array of molecular frameworks. researchgate.netresearchgate.net This versatility has established it as a valuable building block for creating novel compounds, particularly in the pursuit of advanced energetic materials and other functional organic molecules. lifechemicals.comresearchgate.net
Development of High Energy Density Materials (HEDMs)
A primary application of this compound, also known as AOD, is in the synthesis of High Energy Density Materials (HEDMs). The high nitrogen content and oxygen balance of the oxadiazole ring contribute favorably to the energetic properties of its derivatives. rsc.orgbohrium.com Researchers leverage the AOD framework to construct new energetic compounds that aim to balance high performance with low sensitivity to external stimuli like impact and friction. bohrium.comfrontiersin.org
A key focus in HEDM research is the development of insensitive energetic materials that are safer to handle and store than traditional explosives. This compound is a valuable precursor in this area. rsc.org A straightforward method involves synthesizing AOD from sodium dicyanamide (B8802431) and hydroxylamine (B1172632) hydrochloride in a one-step procedure. rsc.org This parent compound can then be used to prepare a variety of nitrogen-rich energetic salts by reacting it with bases such as hydroxylamine and hydrazine (B178648). rsc.org
Furthermore, the 1,2,4-oxadiazolone structure can be incorporated into larger, more complex energetic molecules. For instance, derivatives are synthesized through simple nitration, oxidation, and coupling reactions to produce new compounds with enhanced energetic properties and reduced sensitivity. researchgate.netrsc.org The combination of the 1,2,4-oxadiazole ring with other energetic moieties, such as furazan (B8792606) or triazole, is a common strategy to create novel materials with desirable performance and stability characteristics. frontiersin.orgresearchgate.netnih.gov Many of the resulting azo-substituted 1,2,4-oxadiazoles have been shown to be insensitive to impact. researchgate.net
The performance of energetic materials derived from this compound is evaluated based on several key parameters, including density, thermal stability (decomposition temperature), sensitivity, detonation velocity, and detonation pressure. AOD and its salts exhibit high densities and good thermal stability. rsc.org Many of its more complex derivatives demonstrate excellent detonation performance, often superior to that of TNT, while maintaining low sensitivity to impact and friction. researchgate.net For example, a hydrazinium salt derivative (compound 11 in one study) was found to have a high detonation velocity of 8,822 m·s⁻¹ and a detonation pressure of 35.1 GPa, while being insensitive to impact (>40 J) and friction (>360 N). frontiersin.org These properties suggest that such materials have significant potential for practical applications as advanced, insensitive explosives. researchgate.netrsc.org
| Compound Name/Reference | Density (g·cm⁻³) | Decomposition Temp. (°C) | Impact Sensitivity (J) | Friction Sensitivity (N) | Detonation Velocity (m·s⁻¹) | Detonation Pressure (GPa) |
| AOD rsc.org | 1.76 | - | - | - | - | - |
| AOD-HyAm rsc.org | 1.73 | - | - | - | - | - |
| AOD-Hy rsc.org | 1.64 | - | - | - | - | - |
| Compound 3 (Dinitrophenyl derivative) rsc.org | - | 320 | > 60 | > 360 | 6396 | 15.2 |
| Compound 4 (Guanidinium salt) researchgate.net | - | 241 | > 40 | - | 8351 | 29.0 |
| Compound 11 (Hydrazinium salt) frontiersin.org | 1.821 | - | 40 | > 360 | 8822 | 35.1 |
Utilization in Fluorescent Materials Development
The 1,2,4-oxadiazole heterocycle is utilized as a building block in the development of luminescent materials. lifechemicals.com Derivatives of oxadiazoles (B1248032), including the 1,3,4-isomer, are recognized for their strong fluorescence, high electron affinity, and excellent thermal stability, making them suitable for applications in organic light-emitting diodes (OLEDs). researchgate.net The electron-withdrawing nature of the oxadiazole ring helps facilitate efficient electron injection and transport. researchgate.net By incorporating the 1,2,4-oxadiazole core into larger π-conjugated systems, it is possible to create novel fluorescent frameworks. nih.gov The amino group on this compound provides a convenient point of attachment for chromophoric groups, enabling the design of new fluorescent molecules with tailored optical properties.
Applications in Polymer Chemistry
The 1,2,4-oxadiazole moiety has found applications in materials science for the targeted modification of polymers. researchgate.net For example, fluorinated 1,2,4-oxadiazoles have been used to alter the properties of macromolecules. researchgate.net While direct applications of this compound in polymer chemistry are still emerging, its structure is analogous to related oxadiazole compounds that have been incorporated into polymers. For instance, 5-phenyl-1,3,4-oxadiazole-2-thiol has been used to create polyamide nanocomposites for drug delivery applications. mdpi.com The reactive nature of the amino group on this compound allows for its potential integration into polymer backbones or as a pendant group, offering a pathway to synthesize new polymers with enhanced thermal stability or other specific functionalities.
Sensing and Detection Technologies (e.g., Metal Ions)
Heterocyclic compounds containing nitrogen and oxygen donor atoms are excellent candidates for the development of chemosensors for metal ion detection. nih.gov The 1,3,4-oxadiazole (B1194373) scaffold, for example, is a prominent choice for metal-ion sensors due to its high photoluminescent quantum yield and the presence of potential coordination sites. nih.gov this compound possesses multiple nitrogen and oxygen atoms that can act as binding sites for metal ions. This structural feature suggests its potential use as a building block for creating selective and sensitive fluorescent chemosensors. The binding of a metal ion to the molecule could induce a change in its fluorescence properties, allowing for quantitative detection. nanobioletters.com
Medicinal Chemistry and Biological Activity of 3 Amino 1,2,4 Oxadiazol 5 4h One and Its Derivatives
The 1,2,4-Oxadiazole (B8745197) Scaffold in Rational Drug Design and Discovery
The 1,2,4-oxadiazole ring is considered a "privileged" structure in drug discovery, appearing in a variety of biologically active compounds. nih.gov Its utility stems from its favorable physicochemical properties, including metabolic stability and the ability to engage in various non-covalent interactions. mdpi.comnih.gov This scaffold has been successfully incorporated into drugs with a wide range of therapeutic applications, highlighting its versatility in medicinal chemistry. nih.govnih.gov
A key strategy in medicinal chemistry is the use of bioisosteres, which are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. The 1,2,4-oxadiazole ring is widely recognized as a bioisosteric replacement for amide and ester functionalities. chim.itlifechemicals.comfrontiersin.org This substitution can lead to improved metabolic stability by mitigating hydrolysis, a common metabolic pathway for amides and esters. nih.govfrontiersin.org
The replacement of an ester or amide group with a 1,2,4-oxadiazole can influence a molecule's pharmacokinetic and pharmacodynamic profiles. nih.gov For instance, this strategy has been employed to enhance the drug-like properties of compounds, including their aqueous solubility and stability at different pH levels. nih.gov The successful application of this strategy has led to the development of potent and selective inhibitors for various biological targets. nih.govbohrium.com
| Original Functional Group | Bioisosteric Replacement | Rationale for Replacement | Example Application |
| Ester | 1,2,4-Oxadiazole | Enhanced metabolic stability, improved pharmacokinetic profile. lifechemicals.comfrontiersin.org | Antirhinovirus agents related to Disoxaril. acs.org |
| Amide | 1,2,4-Oxadiazole | Increased resistance to hydrolysis, modulation of target selectivity. nih.govchim.it | Neuroprotective MAO-B inhibitors. nih.govbohrium.com |
The nitrogen and oxygen atoms within the 1,2,4-oxadiazole ring are capable of acting as hydrogen bond acceptors, facilitating interactions with biological targets such as enzymes and receptors. mdpi.comresearchgate.net These hydrogen bonding interactions are crucial for the affinity and selectivity of a ligand for its target.
Molecular Mechanisms of Interaction with Biological Targets
Derivatives of 3-amino-1,2,4-oxadiazol-5(4H)-one and the broader class of 1,2,4-oxadiazoles exert their biological effects through various molecular mechanisms, including enzyme inhibition, receptor modulation, and interference with intracellular signaling pathways.
The 1,2,4-oxadiazole scaffold has been successfully incorporated into inhibitors of several key enzymes.
Carbonic Anhydrase (CA) Inhibition: Substituted 1,2,4-oxadiazole-arylsulfonamides have been identified as selective inhibitors of carbonic anhydrase, with potential applications in cancer therapy. nih.gov The sulfonamide moiety is a well-known zinc-binding group in CA inhibitors, and the 1,2,4-oxadiazole ring serves as a scaffold to correctly position this group within the enzyme's active site.
Monoamine Oxidase (MAO) Inhibition: The introduction of a 1,2,4-oxadiazole ring through bioisosteric replacement has led to the discovery of potent and selective inhibitors of human monoamine oxidase B (MAO-B). nih.govbohrium.com Molecular docking studies have revealed that the flexibility of the 1,2,4-oxadiazole-containing compounds allows for better shape complementarity within the MAO-B active site. bohrium.com
| Enzyme Target | Inhibitor Class | Mechanism of Action | Therapeutic Potential |
| Carbonic Anhydrase | 1,2,4-Oxadiazole-arylsulfonamides | Selective inhibition. nih.gov | Anticancer. nih.gov |
| Monoamine Oxidase B | 1,2,4-Oxadiazole-bearing 1H-indazoles | Potent and selective inhibition. nih.govbohrium.com | Neuroprotective. nih.govbohrium.com |
1,2,4-Oxadiazole derivatives have been shown to interact with and modulate the activity of various receptors. For example, they have been investigated as ligands for cannabinoid receptors (CB2) and 5-hydroxytryptamine (5-HT) receptors. nih.govrsc.orgresearchgate.net The ability of the 1,2,4-oxadiazole ring to participate in hydrogen bonding and other non-covalent interactions is critical for its binding affinity and selectivity to these receptors. mdpi.comresearchgate.net The specific substitution pattern on the oxadiazole ring dictates which receptor it will bind to and whether it will act as an agonist, antagonist, or inverse agonist.
By interacting with enzymes and receptors, 1,2,4-oxadiazole derivatives can modulate various intracellular signaling pathways. For instance, inhibition of enzymes like MAO-B can affect neurotransmitter levels in the brain, which is relevant for the treatment of neurodegenerative diseases. nih.govbohrium.com Furthermore, compounds targeting receptors such as the cannabinoid receptors can influence downstream signaling cascades involved in inflammation and pain. rsc.org The development of 1,2,4-oxadiazole-based compounds as multi-target inhibitors, for example, against EGFR and BRAFV600E, highlights their potential to interfere with complex signaling networks in diseases like cancer. frontiersin.org
Observed Biological Activity Profiles of Derivatives
Derivatives of this compound have been synthesized and evaluated for a variety of therapeutic applications, exhibiting a broad spectrum of biological activities. These compounds have been investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents, among other uses. pharmatutor.orgijpsjournal.comresearchgate.net
Derivatives of 1,2,4-oxadiazole have shown notable antimicrobial properties. For instance, certain 2-amino-1,3,4-oxadiazole derivatives have been synthesized and tested against various bacterial and fungal strains. researchgate.netorientjchem.org The antimicrobial effects are believed to stem from mechanisms such as the disruption of microbial cell membranes and interference with nucleic acid synthesis.
Studies have revealed that specific substitutions on the oxadiazole ring are crucial for activity. For example, N-(1,3,4-oxadiazol-2-yl)-benzamide derivatives bearing a (piperidin-1-yl)sulfonyl moiety have demonstrated potent action against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). nih.gov Furthermore, a series of 2-amino-1,3,4-oxadiazole derivatives were found to be active against Salmonella typhi. nih.govnih.gov
In antifungal research, some 1,3,4-oxadiazole (B1194373) derivatives have been effective against pathogens like Aspergillus niger and Candida albicans. orientjchem.org The introduction of a hydrazine (B178648) or guanidine (B92328) moiety to 5-(4-methyl-thiazol-5-yl)-1,3,4-oxadiazole-2-amine derivatives was found to improve anti-MRSA potency due to increased polarity. nih.gov
The following table summarizes the antimicrobial activity of selected 1,2,4-oxadiazole derivatives:
| Compound Type | Target Organism(s) | Observed Activity |
| 2-amino-5-substituted-1,3,4-oxadiazoles | Staphylococcus aureus, Klebsiella pneumoniae, Pellicularia salmonicolor, Macrophomina phaseolina | Antibacterial and antifungal activity. researchgate.net |
| Amino acid derivatives of 1,3,4-oxadiazole | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Aspergillus niger, Candida albicans | Mild to strong antibacterial and antifungal properties. orientjchem.org |
| 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives | Various microorganisms | Good to moderate antimicrobial activities. nih.gov |
| 5-(2-Thienyl)-1,3,4-oxadiazole N-Mannich derivatives | Gram-positive and Gram-negative bacteria, Candida albicans | Antibacterial activity is dependent on the aminomethyl substituents. mdpi.com |
The 1,3,4-oxadiazole scaffold is a key feature in several anticancer agents. mdpi.com Derivatives have shown efficacy in inhibiting cancer cell proliferation through various mechanisms. nih.gov For example, certain derivatives have been identified as inhibitors of enzymes crucial for cancer cell survival, such as thymidylate synthase and histone deacetylase (HDAC8). nih.govbiointerfaceresearch.com
Research has indicated that specific structural modifications can lead to potent anticancer activity. A series of 5- or 7-substituted 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives were synthesized and showed dose-dependent inhibition of HeLa cancer cell growth. nih.gov In particular, compounds with halogen atoms at the C5 position of the indolinone ring demonstrated the most potent activity. nih.gov
Furthermore, some 1,3,4-oxadiazole derivatives have been investigated as inhibitors of growth factor receptors like EGFR and VEGFR-2, which are implicated in tumor growth and angiogenesis. nih.gov Bis-5-mercapto-1,3,4-oxadiazole derivatives have shown significant anti-proliferative properties against the MCF-7 breast cancer cell line. nih.gov
The table below presents findings on the anticancer activity of some 1,3,4-oxadiazole derivatives:
| Compound Series | Cancer Cell Line(s) | Key Findings |
| 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives | HeLa, IMR-32, MCF-7 | Dose-dependent growth inhibition; 5-halo substituted compounds were most potent. nih.gov |
| Bis-5-mercapto-1,3,4-oxadiazole derivatives | MCF-7 (breast cancer) | The dibenzyl derivative showed the best anti-proliferative properties and significant EGFR tyrosine kinase activity. nih.gov |
| Benzimidazole (B57391) derivatives of 1,3,4-oxadiazole | MCF-7, MDA-MB231 (breast cancer); HaCaT (skin cancer); HepG2 (liver cancer); A549 (lung cancer) | Stronger cytotoxic effect on MCF-7 cells than 5-fluorouracil (B62378); confirmed binding to EGFR and HER2 receptors. nih.gov |
| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives | A549 (lung cancer), C6 (glioma) | Compound 4h showed excellent activity against A549 with an IC50 <0.14 μM. acs.org |
| N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione | PC3 (prostate), HCT-116 (colorectal), HePG-2 (hepatocellular), HeLa (epithelioid), MCF7 (breast) | Compounds 4l , 5a , 5c , and 5d displayed optimum anti-proliferative activity. mdpi.com |
Derivatives of 1,3,4-oxadiazole have been explored for their anti-inflammatory potential. pharmatutor.org Certain synthesized compounds have demonstrated significant anti-inflammatory effects in preclinical models. who.intmdpi.com For instance, a series of 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives showed anti-inflammatory effects ranging from approximately 33% to 62% in a rat paw edema model. mdpi.com The most effective derivatives in this study contained halogen substituents at the 5-position of the oxadiazole ring. mdpi.com
Another study focused on novel 1,3,4-oxadiazole and 1,2,4-triazole (B32235) derivatives as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.gov These compounds were found to be potent inhibitors of COX-2 and also exhibited antioxidant activity. nih.gov
The therapeutic potential of 1,2,4-oxadiazole derivatives extends beyond antimicrobial, anticancer, and anti-inflammatory applications.
Neurology: Derivatives of 1,3,4-oxadiazole have been investigated as inhibitors of monoamine oxidase (MAO) and cholinesterase enzymes, which are important targets for treating neurological disorders like Alzheimer's and Parkinson's disease. nih.gov Some synthesized compounds displayed promising inhibitory effects on MAO-A, MAO-B, and acetylcholinesterase (AChE). nih.gov Another study reported on 1,3,4-oxadiazole derivatives as potent and selective inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β), a target for Alzheimer's disease treatment. nih.gov
Infectious Diseases: Beyond general antimicrobial activity, specific 1,2,4-oxadiazole derivatives have been developed to target enteric pathogens within the gastrointestinal tract. nih.gov By modifying the compounds to reduce permeability, they can reach the colon in higher concentrations to combat infections like those caused by C. difficile and vancomycin-resistant Enterococcus faecium (VREfm). nih.gov
Metabolism, Urology, Gastroenterology, Cardiology, Rheumatology, Respirology: While detailed research findings for this compound derivatives in these specific therapeutic areas are less extensively documented in the provided search results, the broad biological activity of the 1,2,4-oxadiazole scaffold suggests potential for future exploration. The diverse pharmacological properties, including enzyme inhibition and receptor modulation, indicate that with appropriate structural modifications, these derivatives could be developed for a wide range of diseases.
Structure-Activity Relationship (SAR) Studies on this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For 1,2,4-oxadiazole derivatives, SAR studies have provided valuable insights into the structural features required for their antimicrobial, anticancer, and anti-inflammatory effects.
In the context of anticancer activity , for 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives, the presence of electron-withdrawing groups, specifically halogens, at the C5 position of the indolin-2-one ring was found to be critical for potent activity against HeLa cancer cells. nih.gov For 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives, those containing a substituted phenyl group generally showed higher anticancer activity than those with a benzothiazole (B30560) moiety. acs.org
Regarding antimicrobial activity , the nature of the substituent on the aminomethyl group of 5-(2-thienyl)-1,3,4-oxadiazoline-2-thione N-Mannich derivatives significantly influences their antibacterial potency. mdpi.com For N-alkyl derivatives of 2,5-diamino-1,3,4-oxadiazole, those with alkyl chains of 10 to 12 carbon atoms exhibited the highest activity. nih.gov
In the realm of anti-inflammatory properties, for 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives, the presence of halogen substituents on the phenyl ring at the 5-position of the oxadiazole ring enhanced the anti-inflammatory effect. mdpi.com
For neurological activity , SAR studies on 1,3,4-oxadiazole derivatives as GSK-3β inhibitors revealed that specific substitutions on the benzimidazole ring and the nature of the linker to the oxadiazole core were key determinants of inhibitory potency and selectivity. nih.gov
These SAR findings are instrumental in guiding the rational design of new and more effective this compound derivatives for various therapeutic applications.
Emerging Research Directions and Future Perspectives on 3 Amino 1,2,4 Oxadiazol 5 4h One
Development of Novel and Sustainable Synthetic Routes
Recent research has focused on developing more efficient and environmentally friendly methods for synthesizing 3-amino-1,2,4-oxadiazol-5(4H)-one and its derivatives. Traditional methods often involve harsh reaction conditions and the use of hazardous reagents. To address these limitations, scientists are exploring novel synthetic strategies.
One promising approach involves a one-step synthesis of 3-amino-1,2,4(4H)-oxadiazol-5-one (AOD) from sodium dicyanamide (B8802431) and hydroxylamine (B1172632) hydrochloride. rsc.org This method offers a good yield and simplifies the production process. rsc.org Another area of development is the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields, aligning with the principles of "green chemistry". semanticscholar.orgijper.org Researchers are also investigating one-pot synthesis protocols, which streamline the process by avoiding the isolation of intermediates. organic-chemistry.orgnih.gov For instance, a one-pot method for creating chiral N-protected α-amino acid-derived 1,2,4-oxadiazoles has been developed, highlighting the potential for creating complex molecules with high efficiency. organic-chemistry.org The development of methods using environmentally benign reagents, such as molecular iodine-mediated cyclodeselenization, further contributes to the sustainability of synthesizing these compounds. rsc.org
Comparison of Synthetic Routes for 1,2,4-Oxadiazole (B8745197) Derivatives
| Synthetic Method | Key Features | Starting Materials | Advantages | Reference |
|---|---|---|---|---|
| One-Step Synthesis | Direct formation of the oxadiazole ring. | Sodium dicyanamide, hydroxylamine hydrochloride | Good yield, simplified process. | rsc.org |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction. | Nicotinic acid, amino acids | Reduced reaction times, high yields, environmentally friendly. | semanticscholar.orgijper.org |
| One-Pot Synthesis | Multiple reaction steps are performed in a single reactor. | Amidoximes, activated carboxylic acid derivatives | Efficient, inexpensive, avoids isolation of intermediates. | organic-chemistry.org |
| Iodobenzene Diacetate (IBD)-Mediated Oxidative Cyclization | Oxidative cyclization at ambient temperature. | Not specified | High yields, mild reaction conditions. | researchgate.net |
Advanced Computational Design and Predictive Modeling for Structure-Function Relationships
Computational chemistry is playing an increasingly vital role in the design and development of novel this compound derivatives. researchgate.net Molecular docking studies, for example, are used to predict the binding interactions of these compounds with biological targets, such as enzymes, which is crucial for designing new drugs. nih.gov
Quantum mechanical calculations and quantitative structure-activity relationship (QSAR) studies are also being employed to understand the relationship between the chemical structure of these compounds and their biological activity. ijper.orgnih.gov These computational models help in predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and toxicity profiles of new derivatives, guiding the synthesis of compounds with improved pharmacological properties. nih.gov For instance, computational studies have been used to investigate the structural and chemical properties of triazole derivatives, providing insights into their potential as bioactive materials. researchgate.net
Exploration of Undiscovered Biological Activities and Therapeutic Applications
The 1,2,4-oxadiazole scaffold is a versatile pharmacophore found in numerous drugs with a wide range of biological activities. jchemrev.compharmatutor.org Researchers are actively exploring new therapeutic applications for derivatives of this compound.
The 1,3,4-oxadiazole (B1194373) isomers, for example, have shown a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticonvulsant, anti-inflammatory, and anticancer properties. jchemrev.compharmatutor.orgnih.govnih.gov Some derivatives have been investigated as inhibitors of enzymes like monoamine oxidase and cholinesterase, which are important targets for treating neurological disorders such as Alzheimer's disease. nih.gov The fusion of the oxadiazole ring with other heterocyclic systems, such as amino acids, can lead to the creation of "unnatural amino acids" with novel biological functions. semanticscholar.orgijper.org The exploration of these compounds for activities like antitubercular and molluscicidal effects is also an active area of research. jchemrev.com
Integration into Multi-component Systems and Hybrid Materials
The unique properties of this compound make it a suitable building block for the creation of multi-component systems and hybrid materials. By combining the oxadiazole ring with other functional moieties, researchers can design materials with tailored properties.
For example, the incorporation of the 1,2,4-oxadiazole ring into larger molecular frameworks can be used to fine-tune the properties of the resulting material. researchgate.net This approach is particularly relevant in the development of energetic materials, where combining different nitrogen-rich heterocycles can enhance performance and safety. researchgate.net Furthermore, the ability of oxadiazole derivatives to act as linkers in hybrid compounds has led to the development of new structures with potential applications in drug delivery and materials science. nih.gov The synthesis of hybrid compounds containing both 1,2,4-oxadiazole and 1,3,4-oxadiazole rings has been shown to produce molecules with promising cytotoxic selectivity against tumor cells. nih.gov
Future Impact on Energetic Materials Science and Design
This compound and its derivatives are emerging as a promising class of insensitive energetic materials. rsc.org Their high nitrogen content and stable heterocyclic structure contribute to their energetic properties while maintaining a degree of insensitivity to impact and friction, which is a critical safety consideration. rsc.orgrsc.org
Researchers are actively synthesizing and characterizing new energetic compounds based on the this compound backbone. rsc.org By introducing different functional groups and forming energetic salts, scientists can modulate the density, thermal stability, and detonation performance of these materials. rsc.orgrsc.org For instance, the synthesis of N-trinitroethylamino derivatives and energetic salts of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan has yielded materials with detonation performance superior to TNT, but with lower sensitivity. rsc.org The development of compounds with graphite-like structures is also a novel area of exploration in the field of energetic materials. researchgate.net
Properties of Energetic Materials Based on this compound Derivatives
| Compound | Density (g/cm³) | Thermal Stability (Decomposition Temperature °C) | Sensitivity to Impact (J) | Sensitivity to Friction (N) | Reference |
|---|---|---|---|---|---|
| 3-Amino-1,2,4(4H)-oxadiazol-5-one (AOD) | 1.76 | Not specified | Not specified | Not specified | rsc.org |
| 3-amino-1,2,4(4H)-oxadiazol-5-one-hydroxylamine (AOD-HyAm) | 1.73 | Not specified | Not specified | Not specified | rsc.org |
| 3-amino-1,2,4(4H)-oxadiazol-5-one-hydrazine (AOD-Hy) | 1.64 | Not specified | Not specified | Not specified | rsc.org |
| Derivatives of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan | Not specified | 172–246 | ≥40.1 | ≥360 | rsc.org |
Q & A
Q. What are the primary synthetic routes for 3-Amino-1,2,4-oxadiazol-5(4H)-one (AOD), and how do reaction conditions influence yield and purity?
AOD is synthesized via a one-step procedure starting from sodium dicyanamide and hydroxylamine hydrochloride under reflux conditions in aqueous medium. Key factors affecting yield (reported ~70%) include:
- Temperature : Optimal at 80–90°C to avoid side reactions.
- Reagent stoichiometry : Hydroxylamine hydrochloride in excess (1:2.5 molar ratio).
- Reaction time : 4–6 hours to ensure complete cyclization .
Purification involves recrystallization from ethanol/water mixtures to achieve >95% purity. Alternative routes (e.g., using nitrile oxides) are less efficient due to competing dimerization .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing AOD and its derivatives?
- Spectroscopy :
- Crystallography :
Q. What structural insights into AOD have been revealed through Hirshfeld surface analysis?
Hirshfeld surface analysis of AOD salts (e.g., hydroxylamine or hydrazine derivatives) quantifies intermolecular interactions:
- Hydrogen bonding : N–H···O (30–40% contribution) stabilizes crystal packing.
- π-π stacking : Minimal (<5%) due to planar oxadiazole rings.
This method guides the design of co-crystals for enhanced stability in energetic materials .
Advanced Research Questions
Q. How does the thermal stability of AOD compare to its salts, and what methodologies are used to assess decomposition kinetics?
Q. What design strategies optimize AOD derivatives for applications like fungicides or energetic materials?
- Energetic materials :
- Fungicidal derivatives :
Q. How do computational studies aid in predicting AOD’s reactivity in radical-mediated synthesis?
- Biradical intermediates : DFT calculations (e.g., B3LYP/6-31G*) model the formation of aryl-substituted oxadiazolones via tert-butyl nitrite and alkenes. Spin density maps reveal stabilization of triplet-state intermediates during cyclization .
- Reactivity descriptors : Fukui indices identify the oxadiazole NH group as the most nucleophilic site for electrophilic attacks .
Q. What contradictions exist in interpreting crystallographic data for AOD derivatives, and how are they resolved?
- Disorder in crystal structures : Common in high-nitrogen salts (e.g., AOD-HyAm). Mitigated by refining anisotropic displacement parameters and using TWINABS for multi-component datasets .
- Hydrogen bonding ambiguities : Hirshfeld surface analysis vs. traditional contact maps may differ. Consensus is achieved via complementary use of both methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
